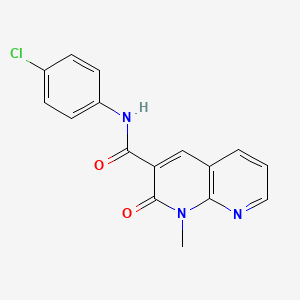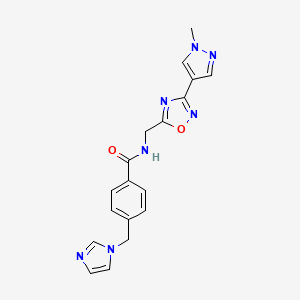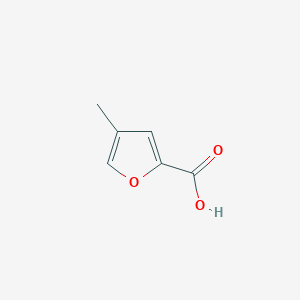
N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a benzenesulfonamide moiety, which is a common functional group in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Furan is a heterocyclic compound with a five-membered ring, which includes an oxygen atom . The benzenesulfonamide moiety would add polarity to the molecule .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The reactivity of this specific compound would depend on the exact positioning of its functional groups and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Furan compounds are typically polar due to the presence of the oxygen atom in the ring . Sulfonamides are generally soluble in water and have relatively high boiling points .Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activity
- Context: Compounds characterized by a 2-methoxy/ethoxycarbonyl group, related to the chemical structure , have been evaluated for their anticancer properties.
- Key Findings: These compounds exhibit significant antiproliferative activity against cancer cells, inhibit tubulin polymerization, induce apoptosis, and possess potent vascular disrupting properties both in vitro and in vivo. A specific compound in this series demonstrated high potency in a murine cancer model, highlighting the potential therapeutic applications of such compounds in oncology (Romagnoli et al., 2015).
Gold(I)-Catalyzed Synthesis and Chemical Properties
- Context: Research on compounds structurally similar to N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide involves the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides using a gold(I)-catalyzed process.
- Key Findings: This process includes a rare 1,2-alkynyl migration onto a gold carbenoid, enriching the understanding of gold carbenoid chemistry and the potential for creating diverse molecular structures (Wang et al., 2014).
Synthesis and Bioactivity in Cancer Research
- Context: Similar benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity and tumor specificity, as well as their potential as carbonic anhydrase inhibitors.
- Key Findings: Some of these compounds, particularly those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed noteworthy cytotoxic activities, which may be crucial for further anti-tumor activity studies. This highlights the potential of such compounds in cancer research and therapy (Gul et al., 2016).
Application in Photodynamic Therapy
- Context: A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups investigated their application in photodynamic therapy for cancer treatment.
- Key Findings: These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective as Type II photosensitizers in photodynamic therapy for cancer (Pişkin et al., 2020).
Characterization and Electrochemical Properties
- Context: Research has been conducted on novel metallophthalocyanines, featuring functionalized benzenesulfonamide groups, for their electrochemical and spectroelectrochemical properties.
- Key Findings: These compounds, including those with zinc, lead, and cobalt, exhibited distinct redox behaviors and chemically reversible reactions, suggesting potential applications in various electrochemical processes (Kantekin et al., 2015).
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11-8-13(3)16(9-12(11)2)22(18,19)17-10-15(20-4)14-6-5-7-21-14/h5-9,15,17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABRZTLVSOWREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

![N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772970.png)

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)
![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)
![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)


![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)
![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)


